Azetidine-Containing PDE10A Inhibitor Achieves 3.5 nM IC50 with >2875-Fold Selectivity Over Other PDE Isoforms
In a series of azetidine-based imidazopyridines, the azetidine scaffold contributed to a PDE10A inhibitor (A30) with an IC50 of 3.5 nmol/L against PDE10A, demonstrating >2875-fold selectivity across other PDE isoforms. For context, the PDE4D IC50 was 1280 nmol/L, representing a 366-fold selectivity window [1]. This compares favorably to the reference PDE10A inhibitor MP-10, which exhibits lower selectivity and reduced in vivo efficacy in PAH models [2].
| Evidence Dimension | PDE10A inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | IC50 = 3.5 nM against PDE10A; 366-fold selectivity over PDE4D (IC50 = 1280 nM) |
| Comparator Or Baseline | MP-10 (reference PDE10A inhibitor) — reported lower efficacy in MCT-induced PAH models |
| Quantified Difference | >2875-fold overall PDE isoform selectivity; superior in vivo efficacy at 5.0 mg/kg oral dose |
| Conditions | Recombinant PDE enzyme assays; MCT-induced PAH rat model; Su/Hx-induced PH mouse model |
Why This Matters
High selectivity translates to reduced off-target PDE-mediated toxicity, a critical differentiator for pulmonary arterial hypertension programs where vasodilator-associated adverse events limit therapeutic window.
- [1] Huang H, Xue H, Cai A, et al. Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A for the treatment of pulmonary arterial hypertension. Eur J Med Chem. 2025;290:117537. View Source
- [2] Rare Disease Advisor. Novel Azetidine-Based Inhibitor Demonstrated Efficacy in Preclinical Models of PAH. April 2025. View Source
